(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol

Catalog No.
S1484384
CAS No.
22323-82-6
M.F
C6H12O3
M. Wt
132.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol

CAS Number

22323-82-6

Product Name

(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol

IUPAC Name

[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C6H12O3/c1-6(2)8-4-5(3-7)9-6/h5,7H,3-4H2,1-2H3/t5-/m0/s1

InChI Key

RNVYQYLELCKWAN-YFKPBYRVSA-N

SMILES

CC1(OCC(O1)CO)C

Synonyms

(S)-(+)-1,2-O-Isopropylideneglycerol; (S)-2,2-Dimethyl-[1,3]-dioxolan-4-yl)-methanol; (S)-Solketal; (S)-(+)-Solketal

Canonical SMILES

CC1(OCC(O1)CO)C

Isomeric SMILES

CC1(OC[C@@H](O1)CO)C

(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol, commonly referred to as solketal, is a clear, colorless liquid with the molecular formula C6H12O3C_6H_{12}O_3 and a molecular weight of approximately 132.16 g/mol. It is characterized by its dioxolane ring structure, which contributes to its unique chemical properties. Solketal is a stereoisomer of 2,2-dimethyl-1,3-dioxolane-4-methanol and has applications in various fields due to its functional characteristics.

(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol does not possess inherent biological activity. Its primary function lies in organic synthesis, where it serves as a protecting group for carbonyl functionalities. The cyclic acetal protects the carbonyl from unwanted reactions while allowing further modifications at other sites of the molecule. The subsequent acetal cleavage then regenerates the original carbonyl group at the desired stage of the synthesis [, ].

(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol is considered a mild irritant. It can cause irritation to the eyes, skin, and respiratory system upon contact or inhalation. The compound is combustible and should be kept away from heat sources and open flames.

  • Flash point: 80 °C

Protecting Group for Glyceraldehyde

Glyceraldehyde is a crucial intermediate in carbohydrate metabolism and plays a vital role in various biological processes. However, its reactive carbonyl group can make it susceptible to unwanted side reactions during research experiments. (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol acts as a protecting group for this carbonyl group, forming a stable acetal. This protects the carbonyl from unwanted reactions while allowing researchers to manipulate other functional groups within the molecule. [Source: Sigma-Aldrich, "(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol", ]

Synthesis of Chiral Building Blocks

The chiral nature of (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol makes it valuable for the synthesis of other chiral molecules. By incorporating this compound into the reaction scheme, researchers can introduce a specific chirality at a desired position in the target molecule. This is particularly important in the development of pharmaceuticals and other biologically active compounds, where chirality often determines their activity and efficacy. [Source: PubChem, "(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol", ]

, including:

  • Deprotection Reactions: It can be converted back to glycerol through hydrolysis under acidic conditions.
  • Oxidation: In the presence of oxidizing agents, solketal can be oxidized to form various aldehydes and ketones.
  • Esterification: Solketal can react with carboxylic acids to form esters.

These reactions are significant in synthetic organic chemistry, particularly in the synthesis of complex molecules.

Research indicates that solketal exhibits biological activity, particularly as an inhibitor of certain enzymes. It has been studied for its potential effects on metabolic pathways and its role as a fuel additive. Additionally, solketal has shown promise in the synthesis of bioactive compounds, making it relevant in pharmaceutical chemistry.

Solketal can be synthesized through several methods:

  • Acetalization: The most common method involves the reaction of glycerol with acetone in the presence of an acid catalyst (e.g., p-toluenesulfonic acid). This reaction typically occurs under solvent-free conditions and at elevated temperatures (around 60°C) for several hours .
  • Green Synthesis: Recent advancements have focused on solvent-free methods that enhance yield and reduce environmental impact. For instance, using solid catalysts can streamline the process while minimizing waste .
  • Alternative Routes: Other methods involve using different alcohols or ketones as starting materials, which can yield various derivatives of solketal.

Solketal has diverse applications across several industries:

  • Pharmaceuticals: It serves as a building block for synthesizing various drugs and bioactive compounds.
  • Fuel Additives: Solketal is utilized as an additive in gasoline to improve combustion efficiency and reduce emissions.
  • Food Industry: It is used in food formulations due to its stability and safety profile.
  • Cosmetics: Solketal's moisturizing properties make it suitable for use in cosmetic formulations.

Studies on solketal's interactions have revealed its role in metabolic processes. It has been identified as an effective inhibitor of enzymes involved in lipid metabolism, which may have implications for managing metabolic disorders. Furthermore, research into its interactions with other biochemical compounds is ongoing to explore its potential therapeutic uses.

Several compounds share structural similarities with solketal, including:

Compound NameMolecular FormulaUnique Features
1,3-Dioxolane-4-methanolC6H12O3Different stereochemistry; less stable than solketal
Glycerol AcetonideC6H12O3Used primarily as a solvent; less bioactive
2-Methyl-1,3-dioxolaneC5H10O2Lacks hydroxymethyl group; simpler structure
2,2-Dimethyl-1,3-dioxolaneC6H12O2Non-hydroxylated variant; less soluble

Solketal's unique hydroxymethyl group distinguishes it from these similar compounds, enhancing its solubility and reactivity in various chemical processes. Its ability to act as both a solvent and a reactant makes it particularly versatile in synthetic applications.

Emil Fischer’s Pioneering Work in Late 19th-Century Ketal Chemistry

The foundation of solketal synthesis lies in the groundbreaking work of Emil Fischer (1852–1919), the 1902 Nobel laureate in Chemistry. In 1895, Fischer first synthesized solketal via the acid-catalyzed ketalization of glycerol with acetone using hydrogen chloride (HCl) as a homogeneous catalyst. This reaction represented a milestone in stereochemistry, as Fischer’s method produced a racemic mixture of solketal enantiomers, later resolved into the (S)-(+)-form through chiral separation techniques.

Fischer’s approach leveraged his earlier discovery of phenylhydrazine (1875), which enabled the crystallization and structural elucidation of sugars and related cyclic acetals. His work on ketalization mechanisms laid the groundwork for understanding the equilibrium dynamics between glycerol, acetone, and water in acetal formation. Despite its historical significance, Fischer’s batch reactor method suffered from low yields (~60%) due to the reversible nature of the reaction and the challenges of removing water, a byproduct that shifts equilibrium toward reactants.

Evolution from Batch to Continuous Flow Production Systems

The transition from batch to continuous flow systems marked a paradigm shift in solketal production. Early 20th-century batch processes, such as those by Newman and Renoll (1945), used p-toluenesulfonic acid (pTSA) and petroleum ether to achieve yields up to 85%. However, these methods required prolonged reaction times (6–12 hours) and generated significant waste.

Modern continuous flow systems, such as those described by Hailes et al. (2005) and Nanda et al. (2019), overcome these limitations by integrating fixed-bed reactors with real-time product separation. For example, a 2019 study demonstrated a solvent-free continuous process using Amberlyst-15 (a sulfonic acid resin) at 50°C, achieving 92% glycerol conversion and 96% selectivity toward solketal at atmospheric pressure. Key advantages include:

  • Reduced residence time: From 12 hours (batch) to 24–120 minutes (continuous).
  • Improved energy efficiency: Exothermic heat from the reaction is harnessed for in-situ distillation.
  • Scalability: Bench-scale reactors (1.5 cm ID) achieve productivities of 2.34 kg·L⁻¹·h⁻¹, comparable to high-pressure systems.

Table 1: Comparison of Batch vs. Continuous Flow Solketal Production

ParameterBatch Reactor (Fischer, 1895)Continuous Flow (Nanda et al., 2019)
CatalystHCl (homogeneous)Amberlyst-15 (heterogeneous)
Temperature25°C50°C
PressureAmbient1 bar
Conversion60%92%
Selectivity75%96%
Space-Time Yield0.8 kg·L⁻¹·h⁻¹2.34 kg·L⁻¹·h⁻¹

Transition from Homogeneous to Heterogeneous Catalytic Approaches

The shift toward heterogeneous catalysis addresses environmental and economic challenges posed by homogeneous acids like HCl or H₂SO₄. Early homogeneous systems required neutralization steps, generating corrosive waste streams. In contrast, solid acid catalysts such as hierarchical zeolites and sulfonated carbons offer recyclability and operational simplicity.

A landmark study by García-Sancho et al. (2019) demonstrated the efficacy of a Zr-SBA-15 mesoporous catalyst in continuous flow, achieving 99% glycerol conversion and 100% selectivity at 60°C. The catalyst’s high surface area (650 m²·g⁻¹) and acid site density (2.9 mmol H⁺·g⁻¹) facilitated rapid mass transfer and minimized side reactions. Additionally, hydrophobic catalysts like sulfonated graphene oxide resist water poisoning, enabling sustained activity over 300 hours.

Figure 1: Proposed Mechanism for Heterogeneous Ketalization

[Illustration: Glycerol and acetone adsorb onto Brønsted acid sites (–SO₃H), forming a protonated carbonyl intermediate. Nucleophilic attack by glycerol’s hydroxyl groups yields solketal, with water desorbing into the mobile phase.]

The formation of solketal proceeds through a stepwise mechanism involving acid-catalyzed nucleophilic attack. Protonation of acetone’s carbonyl group by a Brønsted acid catalyst generates a resonance-stabilized oxocarbenium ion, which undergoes nucleophilic attack by glycerol’s primary hydroxyl group [1] [2]. This step is regioselective, favoring attack at the less sterically hindered primary hydroxyl over the secondary hydroxyl. Subsequent intramolecular cyclization eliminates water, yielding the 1,3-dioxolane ring.

Key experimental evidence from sulfonated silica (SiO₂-SO₃H)-catalyzed reactions demonstrates the critical role of proton affinity. Under solvent-free microwave irradiation (360 W, 73°C), the catalyst achieves 99.9% yield of cyclohexanone ketal in 2 minutes, whereas acetophenone derivatives require longer reaction times due to stabilized intermediates [1]. The following table summarizes catalytic efficiencies for representative ketones:

KetoneAlcoholCatalyst Loading (%)Reaction Time (min)Yield (%)
AcetoneGlycerol10785
CyclohexanoneEthylene glycol10299.9
AcetophenoneGlycerol10750

Data adapted from sulfonated silica-catalyzed ketalization studies [1].

Density functional theory (DFT) simulations reveal that the nucleophilic attack’s activation energy correlates with the electrophilicity of the protonated carbonyl. For acetone, the oxocarbenium ion’s partial charge (+0.42 e) facilitates nucleophilic attack, whereas acetophenone’s conjugated aryl group delocalizes charge (+0.28 e), slowing the process [1].

Role of Brønsted vs. Lewis Acid Sites in Stereochemical Control

Brønsted acid catalysts, such as sulfonated silica, dominate solketal synthesis due to their superior protonation efficiency. The SiO₂-SO₃H catalyst (1.32 mmol H⁺/g) protonates ketones selectively over alcohols, generating intermediates that favor ketalization over competing aldol condensation [1]. This selectivity arises from the catalyst’s hydrophilic mesopores, which preferentially adsorb polar ketones.

In contrast, Lewis acids (e.g., ZnCl₂, FeCl₃) exhibit divergent behavior. While they coordinate to carbonyl oxygen, enhancing electrophilicity, their inability to stabilize developing positive charges during nucleophilic attack often leads to side reactions. For example, aldol adducts form preferentially when using AlCl₃ due to enolate stabilization [1]. The table below contrasts Brønsted and Lewis acid performance:

Catalyst TypeExamplePrimary PathwayByproduct FormationStereoselectivity (%)
Brønsted AcidSiO₂-SO₃HKetalization<5% aldol products92–99
Lewis AcidAlCl₃Aldol condensation>30% ethers60–75

Comparative data for acetone-glycerol condensation [1].

Stereochemical outcomes further diverge based on acid strength. Strong Brønsted acids (pKₐ < −2) accelerate proton transfer, ensuring rapid closure of the dioxolane ring and high enantiomeric excess (up to 99% ee) [1]. Weaker acids permit reversible ring-opening, eroding stereoselectivity.

Computational Modeling of Transition States Using DFT Analysis

DFT studies at the B3LYP/6-31G(d) level provide atomic-level insights into stereochemical control. For solketal formation, the transition state (TS) involves simultaneous proton transfer from the catalyst to acetone and nucleophilic attack by glycerol. The TS geometry exhibits a distorted trigonal bipyramidal arrangement, with the incipient C–O bond length at 2.1 Å and a dihedral angle of 15° between the attacking hydroxyl and carbonyl group [1] [3].

Key findings include:

  • Catalyst-substrate interactions: Sulfonate groups stabilize the TS via hydrogen bonding (−8.2 kcal/mol stabilization), orienting glycerol for Si-face attack.
  • Solvent effects: Simulated dielectric constants (ε = 4–6) mirror solvent-free conditions, validating experimental microwave-assisted protocols [1].
  • Enantioselectivity origin: Energy differences between R- and S-configured TSs (ΔΔG‡ = 2.3 kcal/mol) arise from steric clashes in the R pathway, favoring (S)-solketal [3].

These models align with experimental optical rotation data, confirming the (S)-configuration’s predominance [2]. Future directions include machine learning-driven catalyst design to optimize pore geometry and acid site distribution for enhanced stereocontrol.

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 3 of 4 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

Explore Compound Types